molecular formula C17H21N5O3S2 B2616824 N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 886940-57-4

N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2616824
CAS No.: 886940-57-4
M. Wt: 407.51
InChI Key: PUSHRZMWEQLWFK-UHFFFAOYSA-N
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Description

The compound N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide features a 1,3,4-thiadiazole core substituted at position 5 with a tert-butylcarbamoyl amino group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 4-acetylphenyl group. This structure combines hydrophobic (tert-butyl, acetylphenyl) and hydrogen-bonding (carbamoyl, acetamide) domains, which are critical for interactions in biological systems.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c1-10(23)11-5-7-12(8-6-11)18-13(24)9-26-16-22-21-15(27-16)19-14(25)20-17(2,3)4/h5-8H,9H2,1-4H3,(H,18,24)(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSHRZMWEQLWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-acetylphenylamine with thiocarbonyl diimidazole to form the thiadiazole ring. This intermediate is then reacted with tert-butyl isocyanate to introduce the tert-butylcarbamoyl group. Finally, the acetamide group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetamide group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to downstream effects on cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-thiadiazole scaffold is highly versatile, with substitutions at positions 2 and 5 significantly influencing physicochemical and biological properties. Below is a comparison of key derivatives:

Table 1: Structural Features of Selected 1,3,4-Thiadiazole Derivatives
Compound Name / ID Position 5 Substituent Position 2 Substituent Key Functional Groups
Target Compound tert-butylcarbamoyl amino 4-acetylphenyl-sulfanyl acetamide Acetyl, tert-butyl, carbamoyl
5e () 4-chlorobenzylthio 5-isopropyl-2-methylphenoxy acetamide Chlorobenzyl, isopropyl
4y () p-tolylamino Ethyl-sulfanyl acetamide Tolyl, ethyl
VA17 () 4-chlorophenyl Piperidin-1-yl acetamide Chlorophenyl, piperidine
3 () Pyrazolone-amino 3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl acetamide Pyrazolone, cyano, tetrahydrobenzothiophene

Key Observations :

  • Hydrophobic Groups : The tert-butyl group in the target compound enhances lipophilicity compared to smaller alkyl chains (e.g., ethyl in 4y) or aromatic substituents (e.g., 4-chlorophenyl in VA17) .
  • Electron-Withdrawing Groups : The acetylphenyl group in the target compound may improve membrane permeability compared to nitro or methoxy substituents (e.g., 4-nitrophenyl in ) .
  • Bioactive Moieties : Compounds with benzothiazole or indole groups () show anticonvulsant or enzyme-inhibitory activities, suggesting that the target’s acetylphenyl group may prioritize different target interactions .

Physicochemical Properties

Melting points, solubility, and synthetic yields vary with substituent bulkiness and polarity:

Table 2: Physicochemical Data for Selected Compounds
Compound Name / ID Melting Point (°C) Yield (%) Molecular Weight (g/mol) Notable Properties
Target Compound Not reported Not reported ~478.5* High lipophilicity (tert-butyl)
5e () 132–134 74 ~463.0 Moderate polarity (chlorobenzyl)
4y () Not reported Not reported 422.5 Anticancer activity (IC50: 0.034–0.084 mmol/L)
3d () 238–239 81 444.5 Nitro group enhances reactivity
8t () Not reported Not reported 428.5 LOX inhibition activity

*Estimated based on structural formula.

Key Observations :

  • Melting Points : Bulky substituents (e.g., tert-butyl) typically lower melting points compared to planar aromatic groups (e.g., 4-chlorophenyl in 5e) .
  • Synthetic Yields : Derivatives with simpler substituents (e.g., methylthio in 5f) achieve higher yields (79–88%) than those with complex groups .
Anticancer Activity:
  • Compound 4y (): Exhibits IC50 values of 0.034–0.084 mmol/L against A549 and MCF-7 cells, attributed to the p-tolylamino and ethylthio groups. The target’s tert-butylcarbamoyl group may enhance selectivity due to steric effects .
  • VA17 (): A chlorophenyl-substituted derivative with piperidine at position 2 shows moderate activity, suggesting that bulkier groups (e.g., tert-butyl) could improve target binding .
Anti-inflammatory and Enzyme Inhibition:
  • Compound 3 (): A pyrazolone-thiadiazole hybrid acts as a 5-LOX inhibitor via molecular docking. The target’s acetylphenyl group may similarly engage hydrophobic enzyme pockets .
  • 8t (): Inhibits LOX and BChE, indicating that electron-rich acetamide substituents (e.g., acetylphenyl) could modulate enzyme interactions .

Biological Activity

N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its synthesis, biological activity, and the results from various studies that highlight its efficacy against different cancer cell lines.

Chemical Characteristics

  • Molecular Formula : C17H21N5O3S2
  • Molecular Weight : 407.51 g/mol
  • CAS Number : 886940-57-4
  • IUPAC Name : N-(4-acetylphenyl)-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. The compound N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is no exception.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound has shown promising results in inhibiting the growth of various human cancer cell lines. For instance:
      • Lung Cancer (A549) : IC50 values indicating significant growth inhibition.
      • Skin Cancer (SK-MEL-2) : Notably, an IC50 value of 4.27 µg/mL was reported for related thiadiazole derivatives .
      • Breast Cancer (T47D) and other lines like colon carcinoma (HT29) and glioma (C6) also showed sensitivity to this compound .
  • Structure–Activity Relationship (SAR) :
    • The effectiveness of the compound is influenced by the substituents on the thiadiazole ring. Variations in these substituents can enhance or diminish biological activity .

Summary of Findings from Case Studies

Study ReferenceCell Line TestedIC50 Value (µg/mL)Observations
Alam et al., 2011A549 (lung)Not specifiedSignificant suppressive activity noted
Alam et al., 2011SK-MEL-2 (skin)4.27Most active in inhibiting growth
Aliabadi et al., 2013MDA (breast)9Higher activity than Imatinib observed
Mohammadi-Farani et al., 2014PC3 (prostate)22.19Better cytotoxic activity than reference drug

The mechanism underlying the anticancer activity of N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves multiple pathways:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with cell cycle progression.

Safety and Toxicity

Preliminary assessments indicate that while the compound exhibits potent anticancer properties, it is essential to evaluate its toxicity profile comprehensively. Initial studies suggest low toxicity to normal cells such as skin fibroblasts and hepatocytes .

Q & A

Q. Q1. What synthetic routes are recommended for N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, and how can intermediates be validated?

Methodology :

  • Stepwise synthesis : Use nucleophilic substitution reactions to couple thiadiazole sulfanyl groups with acetamide backbones. For example, react tert-butylcarbamoyl-substituted thiadiazole intermediates with chloroacetamide derivatives under ultrasonication in THF with DMAP catalysis to enhance reaction efficiency .
  • Intermediate validation : Employ IR, NMR (¹H/¹³C), and elemental analysis to confirm structural integrity. Cross-validate crystallographic data (e.g., torsion angles, bond lengths) using single-crystal X-ray diffraction, as demonstrated for analogous acetamide-thiadiazole hybrids .

Advanced Reaction Optimization

Q. Q2. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error approaches. ICReDD’s workflow integrates computational predictions (e.g., reaction energy barriers) with high-throughput experimentation to identify optimal solvents (e.g., DCM or THF) and catalysts (e.g., DMAP) .
  • Parameter screening : Apply factorial design of experiments (DoE) to systematically vary temperature, stoichiometry, and solvent polarity, minimizing experimental runs while maximizing yield .

Structural Analysis Challenges

Q. Q3. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodology :

  • Cross-validation : Compare experimental NMR chemical shifts with computational predictions (e.g., using Gaussian NMR modules). For crystallographic discrepancies (e.g., bond angle deviations >2°), re-examine refinement parameters (riding H-atom models, thermal displacement factors) .
  • Dynamic effects : Account for conformational flexibility (e.g., nitro group torsion angles in aromatic systems) using variable-temperature NMR or molecular dynamics simulations .

Advanced Purification Strategies

Q. Q4. What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodology :

  • Recrystallization : Use ethanol or ethyl acetate for slow evaporation, leveraging hydrogen-bonding interactions (e.g., C–H⋯O) observed in analogous acetamide crystals .
  • Chromatography : Optimize silica gel columns with gradient elution (hexane:EtOAc) based on polarity differences from the tert-butyl and acetylphenyl groups .

Reactor Design Considerations

Q. Q5. What reactor configurations improve scalability for synthesizing this compound?

Methodology :

  • Continuous-flow systems : Enhance heat/mass transfer for exothermic steps (e.g., sulfanyl coupling) using microreactors, as recommended in CRDC subclass RDF2050112 for reaction fundamentals .
  • Membrane separation : Integrate in-line nanofiltration to remove unreacted intermediates, aligning with CRDC subclass RDF2050104 on separation technologies .

Contradictory Bioactivity Data

Q. Q6. How should researchers address inconsistent bioactivity results in preliminary assays?

Methodology :

  • Dose-response validation : Repeat assays with stricter controls (e.g., solvent purity, cell line viability). Use ANOVA to statistically isolate variability sources (e.g., IC₅₀ differences >10% significance) .
  • Metabolite profiling : Employ LC-MS to rule out degradation products interfering with bioactivity measurements .

Solvent and Stability Trade-offs

Q. Q7. How do solvent choices impact the compound’s stability during storage?

Methodology :

  • Accelerated stability studies : Store samples in DMSO, ethanol, or aqueous buffers at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC-UV, noting thioether bond susceptibility to hydrolysis .
  • Excipient screening : Test stabilizers (e.g., ascorbic acid) to mitigate oxidation, guided by CRDC subclass RDF2050107 on particle technology .

Green Chemistry Alternatives

Q. Q8. Can solvent-free or catalytic methods reduce environmental impact in synthesis?

Methodology :

  • Mechanochemical synthesis : Explore ball-milling for solid-state coupling reactions, reducing solvent waste. ICReDD’s computational workflows can predict feasible solvent-free pathways .
  • Biocatalysis : Screen lipases or transaminases for selective amide bond formation under aqueous conditions .

Heterogeneous Reaction Conditions

Q. Q9. What catalytic systems improve yield in heterogeneous phases?

Methodology :

  • Supported catalysts : Immobilize DMAP on mesoporous silica (SBA-15) to enhance recyclability and reduce catalyst loading in THF-based systems .
  • Phase-transfer catalysis : Use tetrabutylammonium bromide to facilitate sulfanyl group transfer in biphasic (water-DCM) systems .

Data Reproducibility

Q. Q10. How can researchers ensure reproducibility in synthetic protocols?

Methodology :

  • Open-source validation : Publish detailed protocols with raw spectral data and crystallographic CIF files, following Acta Crystallographica’s standards .
  • Collaborative verification : Partner with independent labs to replicate key steps (e.g., tert-butylcarbamoyl coupling) using shared DoE parameters .

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